
2-(Cyclopentylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylamino)propanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)propanoic acid typically involves the reaction of cyclopentylamine with a suitable precursor of propanoic acid. One common method is the reductive amination of cyclopentanone with alanine, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopentylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines.
Aplicaciones Científicas De Investigación
2-(Cyclopentylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylalanine: A similar compound with a cyclopentyl group attached to the alpha carbon of alanine.
Cyclopentylglycine: Another analog with a cyclopentyl group attached to glycine.
Uniqueness
2-(Cyclopentylamino)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(cyclopentylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(8(10)11)9-7-4-2-3-5-7/h6-7,9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
LDUWTIUXPVCEQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
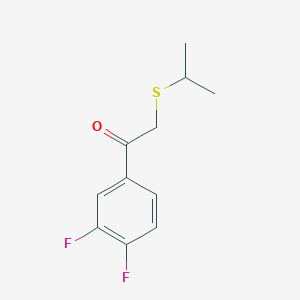
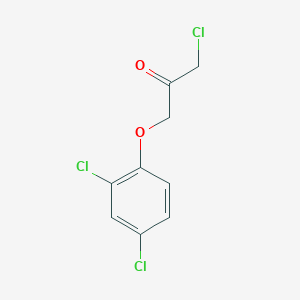
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)
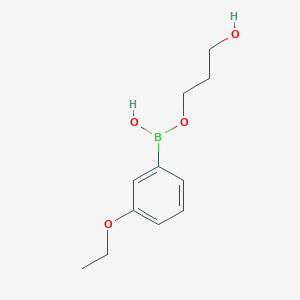
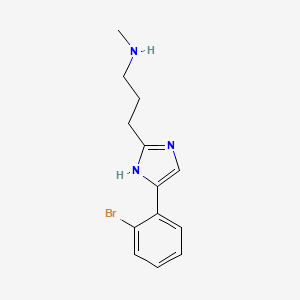
![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)

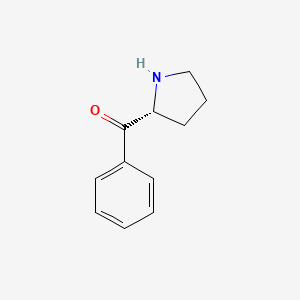

![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)
![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)


